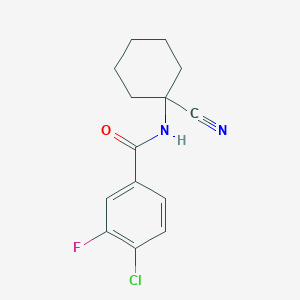

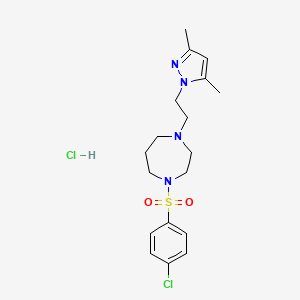

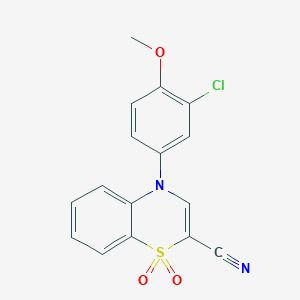

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

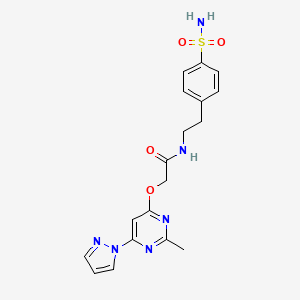

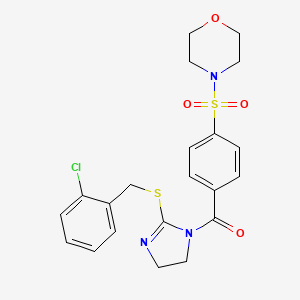

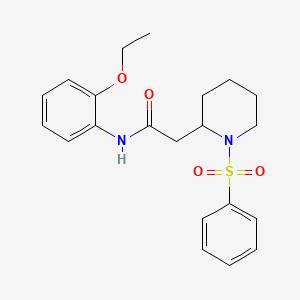

The molecule , 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-sulfamoylphenethyl)acetamide, is a derivative of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, which are compounds that have shown potential in various biological activities. These compounds are characterized by a pyrimidine ring, which is a common feature in many pharmaceutical agents due to its ability to interact with biological targets .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting with a key intermediate product such as methyl 3-methoxy-5-methylbenzoate. Different aryloxy groups are then attached to the pyrimidine ring to yield the final product. In the case of the 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, the synthesis was carried out in five steps, leading to compounds with potential anticancer activity .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and quantum chemical calculations. For instance, the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments of a similar molecule were carried out using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set. The optimized geometry often shows near-planarity between the phenyl ring and the pyrimidine ring, which is crucial for the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from their molecular structure. For example, the presence of amino groups in the pyrimidine ring can lead to the formation of hydrogen bonds, which are essential for the interaction with biological targets. The NBO analysis of related compounds reveals the formation of strong stable hydrogen-bonded interactions, which are significant in the context of drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as drug likeness, are often evaluated based on Lipinski's rule of five. The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are calculated to predict the pharmacokinetic profile of the molecule. For instance, the binding energy of a similar compound with SARS-CoV-2 protease was found to be -8.7 kcal/mol, indicating a strong interaction that could be relevant for antiviral activity . The crystal structures of related compounds show a folded conformation about the methylene C atom, which is stabilized by intramolecular hydrogen bonding .

Aplicaciones Científicas De Investigación

Antitumor Applications

The synthesis of novel acetamide derivatives, including structures related to the queried compound, has been explored for antitumor activities. One study focused on the development of acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing a biologically active pyrazole moiety. Compounds in this category showed effectiveness against tumors, with one compound surpassing the reference drug, doxorubicin, in efficacy (Alqasoumi et al., 2009).

Antibacterial and Antimicrobial Potential

Research into pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation revealed significant insecticidal and antibacterial potential. The study synthesized compounds evaluated against selected microorganisms, demonstrating noteworthy antimicrobial activity (Deohate & Palaspagar, 2020).

Crystal Structure Analysis

The crystal structures of compounds featuring the pyrimidine and sulfanyl acetamide framework have been elucidated, providing insight into their molecular conformations and potential interactions in biological systems. This structural information is vital for understanding the compound's mechanism of action and optimizing its activity (Subasri et al., 2016).

Antioxidant Activity

Studies have also looked into the antioxidant properties of pyrazole-acetamide derivatives. Coordination complexes formed from these derivatives were characterized and analyzed for their antioxidant activity, showcasing significant potential in this area (Chkirate et al., 2019).

Cytotoxic Activity

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been evaluated for cytotoxic activity against cancer cell lines. This research emphasizes the compound's relevance in developing new anticancer agents (Al-Sanea et al., 2020).

Propiedades

IUPAC Name |

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O4S/c1-13-22-16(24-10-2-8-21-24)11-18(23-13)28-12-17(25)20-9-7-14-3-5-15(6-4-14)29(19,26)27/h2-6,8,10-11H,7,9,12H2,1H3,(H,20,25)(H2,19,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZLMTREWCMSPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Aminomethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3007935.png)

![N-[(E)-Cyclohex-3-en-1-ylmethylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B3007937.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)

![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)